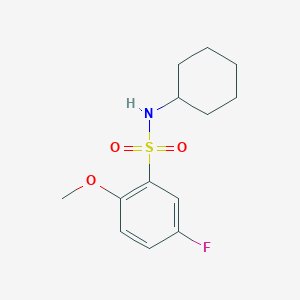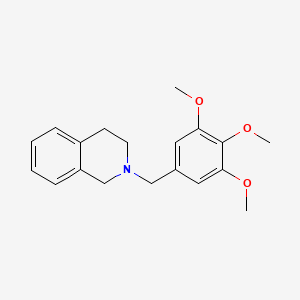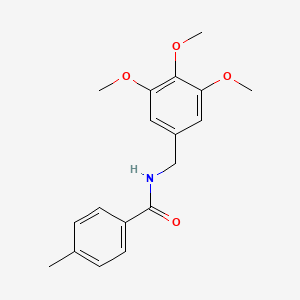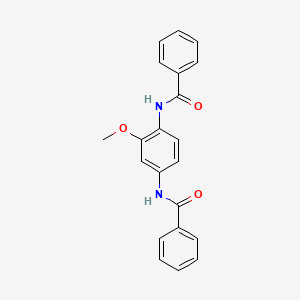![molecular formula C16H17N3O2S2 B5777630 4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)
4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide is a synthetic chemical compound that belongs to the class of thienopyrimidine-based kinase inhibitors. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and differentiation. This compound has gained significant attention in recent years due to its potential applications in scientific research and drug development.
作用机制
The mechanism of action of 4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide involves the inhibition of the protein kinase CK2. This compound binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to target proteins. This results in the inhibition of various cellular processes, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide in lab experiments include its potent inhibitory activity against CK2, its availability in pure form, and its relatively low cost. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for the study of 4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide. These include:
1. Further studies on the role of CK2 in cancer and other pathological conditions.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential applications of this compound in the treatment of neurodegenerative diseases.
4. Studies on the toxicity and pharmacokinetics of this compound in animal models.
5. Development of new methods for the synthesis of this compound and its derivatives.
合成方法
The synthesis of 4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide involves a multistep process that begins with the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with diethylamine and methylamine to form the corresponding amides. The final step involves the reaction of the amides with 2-thienyl isocyanate and potassium carbonate to yield the desired product.
科学研究应用
4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell growth, proliferation, and differentiation. This compound has been used to study the role of CK2 in cancer, neurodegenerative diseases, and other pathological conditions.
属性
IUPAC Name |
4-cyano-N,N-diethyl-3-methyl-5-(thiophene-2-carbonylamino)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-4-19(5-2)16(21)13-10(3)11(9-17)15(23-13)18-14(20)12-7-6-8-22-12/h6-8H,4-5H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHBHWWPCOVZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CS2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

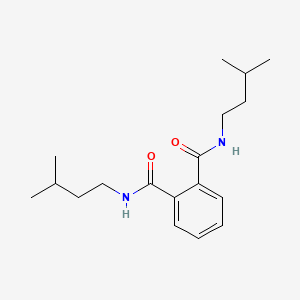
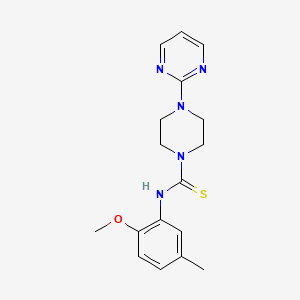
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
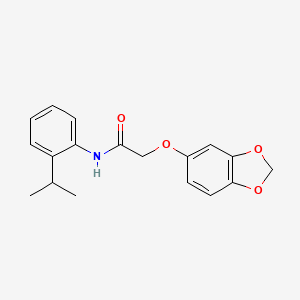
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)


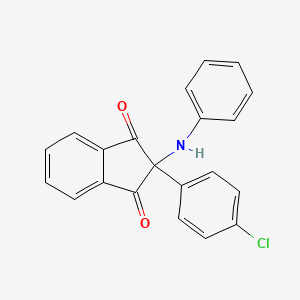
![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)
